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Foundational

A Senior Application Scientist's Perspective on the Discovery and Analysis of Novel Marine Fatty Acids

An In-depth Technical Guide on the Natural Occurrence of Methyl (Z)-icos-2-enoate in Marine Lipids Abstract: The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique lipid structure...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Natural Occurrence of Methyl (Z)-icos-2-enoate in Marine Lipids

Abstract: The marine environment is a vast reservoir of chemical diversity, offering a plethora of unique lipid structures with significant potential for drug development and biotechnological applications. Among these are the unusual long-chain fatty acids, a class of molecules that often possess unique structural features and potent biological activities. This guide focuses on the prospective discovery and comprehensive analysis of one such molecule, methyl (Z)-icos-2-enoate, within the complex matrix of marine lipids. While direct reports of this specific compound are scarce, this document serves as a technical roadmap for its potential isolation, structural elucidation, and biological evaluation, drawing upon established methodologies for analogous marine natural products.

Introduction: The Uncharted Territory of Marine Lipids

The world's oceans harbor an extraordinary diversity of life, much of which remains unexplored from a chemical perspective. Marine organisms, particularly invertebrates like sponges and tunicates, as well as various species of algae, are known to produce a remarkable array of secondary metabolites, including lipids with unconventional structures.[1][2][3] These unusual fatty acids can feature odd chain lengths, novel branching patterns, and unique positions of unsaturation.[4][5] The discovery of such novel molecules is not merely an academic exercise; it is a critical first step in the identification of new therapeutic agents and research tools.

Methyl (Z)-icos-2-enoate, a C21 monounsaturated fatty acid methyl ester, represents a fascinating, albeit currently hypothetical, target within this context.[6][7] Its structure, featuring a cis-double bond at the C-2 position, is unusual and suggests potential for unique biological activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic investigation of this and other rare marine lipids.

Sourcing and Extraction: The First Steps in Discovery

The successful isolation of a target molecule like methyl (Z)-icos-2-enoate is contingent on a robust and well-designed extraction and fractionation strategy. The choice of marine source material is critical; organisms known to produce other unusual lipids, such as certain species of sponges or red algae, would be promising candidates.[1][8]

Recommended Extraction Protocol

The following protocol is a modified Bligh-Dyer method, optimized for the extraction of a broad range of lipids from marine biomass.[9][10]

Objective: To efficiently extract total lipids from marine tissue while minimizing degradation of sensitive compounds.

Materials:

  • Frozen or fresh marine biological sample (e.g., sponge tissue, algal biomass)

  • Methanol (MeOH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Deionized water (H₂O)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the frozen or fresh sample and finely chop or grind it.

  • Homogenization: Transfer the sample to a homogenizer with a mixture of 20 mL of methanol and 10 mL of chloroform. Homogenize until a uniform suspension is achieved.

  • Lipid Extraction (Phase 1): Add an additional 10 mL of chloroform to the homogenate and continue homogenization for 2 minutes.

  • Phase Separation: Transfer the mixture to a centrifuge tube. Add 10 mL of deionized water and vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

  • Collection of Organic Phase: Carefully aspirate the lower chloroform layer using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

  • Re-extraction: To maximize yield, re-extract the remaining aqueous and solid phases with another 20 mL of chloroform. Centrifuge and collect the lower organic phase as before, combining it with the first extract.

  • Solvent Removal: Concentrate the combined organic extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Final Drying and Storage: Dry the resulting lipid residue under a gentle stream of nitrogen gas to remove any residual solvent. Record the final weight of the total lipid extract. For short-term storage, keep the extract at -20°C under a nitrogen atmosphere. For long-term storage, -80°C is recommended.

Causality Behind Experimental Choices: The use of a chloroform/methanol/water system ensures the extraction of a wide range of lipids with varying polarities.[10] The initial homogenization in a methanol-rich solvent helps to denature lipases that could degrade the target compounds. The subsequent addition of chloroform and water creates a biphasic system that effectively partitions the lipids into the organic phase.

Purification and Isolation: Zeroing in on the Target

The crude lipid extract is a complex mixture requiring further fractionation to isolate methyl (Z)-icos-2-enoate. A multi-step chromatographic approach is typically necessary.

Chromatographic Workflow

crude_extract Total Lipid Extract spe Solid-Phase Extraction (SPE) (Silica Gel) crude_extract->spe fractions Fractionation by Polarity (e.g., Hexane, DCM, EtOAc, MeOH) spe->fractions Elution with solvents of increasing polarity hplc_np Normal-Phase HPLC (e.g., Silica or Diol Column) fractions->hplc_np Analysis of non-polar fractions hplc_rp Reverse-Phase HPLC (e.g., C18 Column) hplc_np->hplc_rp Further purification of target-containing fractions pure_compound Isolated Methyl (Z)-icos-2-enoate hplc_rp->pure_compound pure_compound Isolated Compound gcms GC-MS Analysis pure_compound->gcms Provides MW and fragmentation pattern hrms High-Resolution MS (ESI-TOF) pure_compound->hrms Determines exact mass and molecular formula nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) pure_compound->nmr Reveals proton and carbon framework, and stereochemistry structure Confirmed Structure: Methyl (Z)-icos-2-enoate gcms->structure hrms->structure nmr->structure acetyl_coa Acetyl-CoA fas_pks Fatty Acid Synthase (FAS) or Polyketide Synthase (PKS) acetyl_coa->fas_pks malonyl_coa Malonyl-CoA malonyl_coa->fas_pks c20_acyl_acp C20 Acyl-ACP fas_pks->c20_acyl_acp Chain elongation desaturase Δ²-Desaturase c20_acyl_acp->desaturase c20_2_enoate (Z)-Icos-2-enoyl-ACP desaturase->c20_2_enoate Introduction of cis-double bond methyltransferase Methyltransferase c20_2_enoate->methyltransferase Esterification final_product Methyl (Z)-icos-2-enoate methyltransferase->final_product pure_compound Isolated Compound primary_screen Primary Screening (e.g., Cytotoxicity against cancer cell lines, Antimicrobial assays) pure_compound->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., Anti-inflammatory assays, Enzyme inhibition assays) hit_id->secondary_screen Active lead_opt Lead Optimization secondary_screen->lead_opt Confirmed activity and selectivity

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Exploratory

Biosynthesis and Therapeutic Applications of (Z)-Icos-2-enoic Acid Derivatives

Executive Summary (Z)-icos-2-enoic acid (also known as cis-2-eicosenoic acid or c2-EA) is a 20-carbon monounsaturated fatty acid characterized by a critical cis double bond at the 2-position. Originally identified as a l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-icos-2-enoic acid (also known as cis-2-eicosenoic acid or c2-EA) is a 20-carbon monounsaturated fatty acid characterized by a critical cis double bond at the 2-position. Originally identified as a long-chain analog of the Diffusible Signal Factor (DSF) family of bacterial quorum-sensing molecules, c2-EA has emerged as a potent modulator of both bacterial pathogenesis and host-pathogen interactions. This whitepaper provides an in-depth technical analysis of the RpfF-mediated biosynthesis pathway of c2-EA, its mechanism of action in repressing enteric virulence via AraC-type transcriptional regulators, and its novel application as a targeted inhibitor of Mycobacterium tuberculosis (Mtb) protein tyrosine phosphatases (PtpA and PtpB).

Biosynthesis Pathway of (Z)-Icos-2-enoic Acid

The biosynthesis of DSF-family molecules, including c2-EA, diverges from standard fatty acid synthesis (FAS II) through the action of a highly specialized bifunctional enzyme: RpfF .

During the elongation cycles of the FAS II pathway, the growing acyl chain is tethered to an Acyl Carrier Protein (ACP). When the chain reaches 20 carbons, the intermediate 3-hydroxy-eicosanoyl-ACP is intercepted by RpfF[1]. RpfF acts first as an enoyl-CoA dehydratase , specifically introducing a cis-2 double bond (unlike the standard trans-2 double bond introduced by FabA/FabZ in canonical lipid synthesis). Subsequently, RpfF utilizes its thioesterase activity to cleave the thioester bond, releasing the free (Z)-icos-2-enoic acid into the intracellular space or extracellular milieu[2].

Biosynthesis FAS FAS II Pathway (Chain Elongation) ACP 3-hydroxy-eicosanoyl-ACP (C20 Intermediate) FAS->ACP RpfF_Dehyd RpfF Enzyme (Enoyl-CoA Dehydratase) ACP->RpfF_Dehyd Enoyl (Z)-2-eicosenoyl-ACP RpfF_Dehyd->Enoyl -H2O (cis-2 formation) RpfF_Thio RpfF Enzyme (Thioesterase) Enoyl->RpfF_Thio c2EA (Z)-icos-2-enoic acid (c2-EA) RpfF_Thio->c2EA Thioester Cleavage

Caption: RpfF-mediated biosynthesis pathway of (Z)-icos-2-enoic acid from FAS II intermediates.

Protocol 1: Recombinant Synthesis and Extraction of c2-EA

To study c2-EA in vitro, researchers must bypass the low endogenous yields of native bacteria by utilizing recombinant expression systems.

  • Expression: Clone the rpfF gene (e.g., from Cronobacter or Xanthomonas) into a pET28a vector and transform into E. coli BL21(DE3).

  • Induction: Grow cultures to an OD600 of 0.6. Induce with 0.5 mM IPTG and shift the temperature to 16°C for 18 hours. Causality: The low-temperature induction is critical to prevent the formation of inclusion bodies, ensuring the bifunctional RpfF folds correctly to maintain both dehydratase and thioesterase active sites.

  • Extraction: Centrifuge the culture and collect the supernatant. Acidify the supernatant to pH 4.0 using 1M HCl. Causality: Acidification protonates the carboxylic acid terminus of c2-EA, neutralizing its charge and allowing it to partition efficiently into the organic phase.

  • Partitioning: Extract three times with equal volumes of ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄, evaporate under nitrogen, and resuspend in DMSO for downstream assays.

Quorum Sensing and Virulence Repression

In enteric pathogens such as Salmonella enterica, Shigella flexneri, and Vibrio cholerae, (Z)-icos-2-enoic acid acts as a potent environmental signal that represses virulence[3]. These pathogens utilize AraC-type transcriptional regulators (HilD, VirF, and ToxT, respectively) to activate energy-intensive invasion mechanisms[4].

c2-EA binds directly to the fatty-acid binding pockets of these regulators. The cis-2 unsaturation creates a specific geometric "kink" that perfectly aligns with the hydrophobic pocket of the AraC-type proteins[3]. Binding prevents the regulator from dimerizing or binding to its target DNA promoter. Furthermore, the ligand-receptor complex undergoes a conformational shift that exposes degradation tags, leading to rapid clearance by the Lon protease[3].

Signaling c2EA (Z)-icos-2-enoic acid AraC AraC-type Regulators (HilD, VirF, ToxT) c2EA->AraC Binds to hydrophobic pocket Complex Ligand-Receptor Complex AraC->Complex DNA Target Promoters (SPI-1, ctxAB) Complex->DNA Prevents DNA binding Degradation Lon Protease Degradation Complex->Degradation Destabilizes structure Repression Virulence Repression DNA->Repression Reduced transcription Degradation->Repression

Caption: Mechanism of virulence repression by (Z)-icos-2-enoic acid via AraC-type regulator degradation.

Protocol 2: Reporter Gene Assay for Virulence Repression

To validate the repressive activity of c2-EA on virulence networks:

  • Strain Preparation: Transform the target pathogen (e.g., V. cholerae) with a plasmid containing a luxCDABE operon fused to the target promoter (e.g., ctxAB).

  • Treatment: Inoculate the reporter strain into AKI medium (for V. cholerae virulence induction) containing varying concentrations of c2-EA (10 µM - 50 µM). Use DMSO as a vehicle control[2].

  • Measurement: Measure both luminescence and OD600 simultaneously over 12 hours.

  • Data Normalization: Divide the luminescence values by the OD600 values. Causality: Normalizing to optical density ensures that the observed drop in luminescence is strictly due to transcriptional repression of the target promoter, ruling out non-specific bacteriostatic or toxic effects of the fatty acid.

Therapeutic Application: Inhibition of M. tuberculosis Phosphatases

Beyond enteric pathogens, c2-EA has demonstrated remarkable therapeutic potential against Mycobacterium tuberculosis (Mtb). During latent TB infection, Mtb secretes Protein Tyrosine Phosphatases A and B (PtpA and PtpB) into the host macrophage cytosol. These phosphatases arrest phagosome maturation and prevent phagosome-lysosome fusion, ensuring mycobacterial survival[5].

Recent studies have identified (Z)-icos-2-enoic acid as a novel, naturally occurring inhibitor of both PtpA and PtpB[5][6]. Molecular docking and in vitro assays reveal that c2-EA binds near the active sites of these enzymes, forming critical hydrogen bonds with specific amino acid residues (Table 1).

Quantitative Data: Inhibitory Kinetics

The orientation of the double bond is critical. As shown in Table 1, the cis-2 isomer (c2-EA) exhibits a lower IC50 for PtpA (8.20 µM) compared to the trans-2 isomer (11.26 µM), while the trans-11 isomer shows significantly weaker activity[5].

Table 1: Inhibitory Kinetics and Binding Affinities of Eicosenoic Acids

CompoundTarget EnzymeIC50 (µM)Binding Energy (kcal/mol)Key Interacting Residues
cis-2-eicosenoic acid Mtb PtpA8.20-37.19Asn14, Ile15, Cys16, Arg17
trans-2-eicosenoic acid Mtb PtpA11.26-33.00Thr12, Gly14, Arg17
trans-11-eicosenoic acid Mtb PtpA27.97-28.34Gly, His
cis-2-eicosenoic acid Mtb PtpBN/A (63.7% inhib. at 16µM)-60.40Phe161, Ala162, Arg166
trans-2-eicosenoic acid Mtb PtpBN/A (74.7% inhib. at 16µM)-61.60Phe161, Ala162, Arg166, Asp165

(Data synthesized from Savalas et al., 2020 and 2021[5][6])

Workflow Prep Recombinant PtpA Expression & Purification Incubate Incubation with c2-EA (0.1 - 100 µM) Prep->Incubate Substrate Addition of pNPP (Phosphatase Substrate) Incubate->Substrate Measure Spectrophotometry (Absorbance at 410 nm) Substrate->Measure Analyze IC50 Calculation & Docking Validation Measure->Analyze

Caption: Step-by-step experimental workflow for evaluating PtpA inhibition by (Z)-icos-2-enoic acid.

Protocol 3: Self-Validating PtpA Inhibition Assay (pNPP Assay)

To screen c2-EA derivatives for Mtb PtpA inhibition, the p-nitrophenyl phosphate (pNPP) assay provides a robust, high-throughput platform[5].

  • Enzyme Preparation: Purify recombinant Mtb PtpA using Ni-NTA affinity chromatography. Dialyze into a reaction buffer comprising 100 mM sodium acetate (pH 5.5) and 1 mM DTT. Causality: The pH of 5.5 is strictly maintained to mimic the acidic environment of the macrophage phagosome where PtpA is naturally active.

  • Pre-incubation: Incubate 50 nM of PtpA with varying concentrations of c2-EA (0.1 to 100 µM) for 15 minutes at 37°C. Causality: Pre-incubation allows the fatty acid to reach thermodynamic equilibrium within the enzyme's binding pocket before the substrate is introduced.

  • Reaction Initiation: Add 10 mM pNPP to the mixture.

  • Quenching and Readout: After 30 minutes, stop the reaction by adding an equal volume of 1 M NaOH. Measure absorbance at 410 nm. Causality: NaOH denatures the enzyme to halt the reaction, but more importantly, it shifts the released p-nitrophenol to its phenoxide ion form. This dramatically increases the molar extinction coefficient at 410 nm, maximizing the assay's signal-to-noise ratio.

Conclusion & Future Perspectives

(Z)-icos-2-enoic acid represents a fascinating intersection of bacterial communication and host-pathogen dynamics. Its unique structural topology—dictated by the RpfF-catalyzed cis-2 double bond—grants it the ability to silence the virulence machinery of devastating enteric pathogens and inhibit critical survival enzymes of Mycobacterium tuberculosis. For drug development professionals, c2-EA serves as a highly promising scaffold. Future medicinal chemistry efforts should focus on optimizing the carboxylic acid terminus and the aliphatic tail to enhance bioavailability while preserving the essential cis-2 geometry required for target engagement.

References

  • Vibrio cholerae integrates interspecies quorum-sensing signals to regulate virulence Source: mBio (ASM Journals) URL:[Link]

  • Cis-2 and trans-2-eicosenoic fatty acids are novel inhibitors for Mycobacterium tuberculosis protein tyrosine phosphatase A Source: Acta Biochimica Polonica (Frontiers Partnerships) URL:[Link]

  • Diffusible Signal Factors Act through AraC-Type Transcriptional Regulators as Chemical Cues To Repress Virulence of Enteric Pathogens Source: Infection and Immunity (ASM Journals / NIH) URL:[Link]

  • Shigella flexneri utilizes intestinal signals to control its virulence Source: Virulence (Taylor & Francis) URL:[Link]

  • cis-2 and trans-2-eicosenoic Fatty Acids Inhibit Mycobacterium tuberculosis Virulence Factor Protein Tyrosine Phosphatase B Source: Journal of the Turkish Chemical Society Section A: Chemistry (JOTCSA) URL:[Link]

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Foundational

The Strategic Role of Methyl cis-2-Eicosenoate in Advanced Lipidomics: From Analytical Standard to Biomarker Discovery

Executive Summary In the rapidly evolving field of lipidomics, the precise identification and quantification of long-chain monounsaturated fatty acids (LCMUFAs) is critical for understanding cellular signaling, membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of lipidomics, the precise identification and quantification of long-chain monounsaturated fatty acids (LCMUFAs) is critical for understanding cellular signaling, membrane biophysics, and disease pathology. Methyl cis-2-eicosenoate —the fatty acid methyl ester (FAME) derivative of cis-2-eicosenoic acid (20:1)—serves a dual role in modern analytical workflows. It is both a highly stable analytical standard for Gas Chromatography-Mass Spectrometry (GC-MS) and the derivatized surrogate for an endogenous lipid that acts as a potent structural probe, a pathogen virulence inhibitor, and a clinical biomarker for oncology.

This technical guide dissects the chemical ontology of methyl cis-2-eicosenoate, its biological implications, and the self-validating experimental protocols required for its robust quantification.

Chemical Ontology and Analytical Mechanics

The Causality of Derivatization

In its endogenous state, cis-2-eicosenoic acid contains a highly polar, active carboxyl group. When subjected to high temperatures in a GC inlet, free fatty acids exhibit severe peak tailing, thermal degradation, and irreversible adsorption to the stationary phase.

To circumvent this, we employ derivatization to convert the free fatty acid into methyl cis-2-eicosenoate . This acid-catalyzed esterification (typically using Boron Trifluoride in Methanol) masks the polar carboxyl group, significantly increasing the molecule's volatility and thermal stability[1]. This chemical transformation is non-negotiable for achieving the sharp, symmetrical chromatographic peaks required for high-fidelity mass spectrometry[1].

FAME_Workflow Sample Biological Matrix (Spiked with C17:0 IS) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Deriv BF3/MeOH Derivatization (Heat, 60°C) Extract->Deriv GC Capillary GC (Polar Phase Column) Deriv->GC MS EI-MS Analysis (m/z 339.36) GC->MS

Caption: Workflow of FAME derivatization and GC-MS analysis for methyl cis-2-eicosenoate.

Biological and Biophysical Implications

While methyl cis-2-eicosenoate is the analytical endpoint, its parent molecule (cis-2-eicosenoic acid) exhibits profound biological activity.

Membrane Fluidity and Neurodegeneration Probes

In Alzheimer's disease research, lipid compartmentalization and membrane fluidity directly modulate the processing of the amyloid precursor protein (APP). Researchers utilize cis-2-eicosenoic acid as a structural probe to isolate the biophysical variables of lipid integration. Studies on differentiated human neuroblastoma (SH-SY5Y) cells have demonstrated that cis-2-eicosenoic acid—despite having its double bond uniquely positioned near the carboxylic group—has no significant effect on membrane fluidity or sAPPα secretion when compared to standard oleic acid[2]. This critical finding proves that the unsaturation number (requiring ≥4 double bonds), rather than the position of the double bond, is the primary driver of membrane fluidity alterations[2].

Pathogen Signaling and Virulence Inhibition

Beyond biophysics, this lipid acts as a targeted inhibitor of bacterial virulence pathways:

  • Mycobacterium tuberculosis: In silico and in vitro analyses confirm that cis-2-eicosenoic acid acts as a potent inhibitor of M. tuberculosis protein tyrosine phosphatase B (MptpB) by forming critical hydrogen bonds within the active site, presenting a novel scaffold for latent tuberculosis drug development[3].

  • Salmonella enterica: The molecule binds to and destabilizes HilD, the master transcriptional regulator of the AraC/XylS family. By preventing HilD dimerization, the fatty acid effectively neutralizes Salmonella pathogenicity[4].

Pathogen_Inhibition cluster_Mtb Mycobacterium tuberculosis cluster_Sal Salmonella enterica Ligand cis-2-Eicosenoic Acid MptpB MptpB Phosphatase Ligand->MptpB H-Bond Inhibition HilD HilD Regulator (AraC/XylS) Ligand->HilD Destabilization Macrophage Macrophage Survival MptpB->Macrophage Dimer Dimerization & Virulence HilD->Dimer

Caption: Inhibitory mechanisms of cis-2-eicosenoic acid on MptpB and HilD virulence factors.

Clinical Biomarker Potential in Oncology

In clinical metabolomics, the untargeted profiling of patient serum has elevated 2-eicosenoic acid from a basic structural lipid to a high-value diagnostic biomarker. High-resolution UHPLC-QTOF-MS studies comparing patient cohorts have identified 2-eicosenoic acid (detected at m/z = 339.366) as a significantly altered metabolite capable of discriminating between Hepatocellular Carcinoma (HCC) and compensated cirrhosis[5].

Biomarker_Discovery Patient Patient Serum (Cirrhosis vs HCC) Lipidome Untargeted Lipidomics (UHPLC-QTOF-MS) Patient->Lipidome Biomarker 2-Eicosenoic Acid (Elevated in HCC) Lipidome->Biomarker Diag Diagnostic Stratification Biomarker->Diag

Caption: Role of 2-eicosenoic acid as a diagnostic biomarker in hepatocellular carcinoma.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific phase-separations guarantees that any signal attenuation is immediately traceable.

Protocol A: Biphasic Lipid Extraction and FAME Derivatization

Purpose: Isolate lipids from biological matrices and convert them to stable methyl esters.

  • Internal Standard Spiking: Aliquot 100 µL of plasma/serum. Immediately spike with 10 µL of Heptadecanoic acid (C17:0) internal standard (1 mg/mL). Causality: C17:0 is an odd-chain fatty acid rarely found in mammalian tissue; its recovery validates the extraction efficiency.

  • Folch Extraction: Add 1 mL of Chloroform:Methanol (2:1, v/v). Vortex for 60 seconds. Add 200 µL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes.

  • Phase Separation: Carefully extract the lower organic (chloroform) phase containing the non-polar lipids. Evaporate to dryness under a gentle stream of ultra-high-purity nitrogen.

  • Acid-Catalyzed Esterification: Reconstitute the lipid pellet in 0.5 mL of 14% Boron Trifluoride ( BF3​ ) in Methanol. Incubate at 60°C for 30 minutes. Causality: Acid catalysis specifically methylates free fatty acids without saponifying triacylglycerols, isolating the free fatty acid pool.

  • Liquid-Liquid Extraction: Cool to room temperature. Add 1 mL of Hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously. Extract the upper hexane layer containing the newly formed methyl cis-2-eicosenoate.

Protocol B: High-Throughput GC-MS Quantification

Purpose: Chromatographic resolution of positional isomers and mass-spectral quantification.

  • Inlet Parameters: Inject 1 µL of the hexane extract into the GC inlet at 250°C in splitless mode. Causality: Splitless injection maximizes the transfer of trace biomarkers onto the column.

  • Chromatographic Separation: Utilize a highly polar capillary column (e.g., DB-FATWAX, 30m x 0.25mm x 0.25µm).

    • Oven Program: Initial hold at 150°C for 2 min, ramp at 5°C/min to 240°C, hold for 10 min. Causality: The polar stationary phase is mandatory for resolving the cis/trans isomers of 20:1 fatty acids based on boiling point and dipole interactions.

  • Electron Ionization (EI): Operate the MS source at 70 eV. Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern perfectly matches NIST library spectra for structural confirmation.

  • Data Acquisition: Monitor m/z 339.36 in Selected Ion Monitoring (SIM) mode for absolute quantification against the C17:0 internal standard.

Quantitative Data Summaries

Table 1: GC-MS Analytical Parameters for Methyl cis-2-Eicosenoate

ParameterSpecificationAnalytical Rationale
Target Analyte Methyl cis-2-eicosenoateFAME derivative of 20:1
Molecular Formula C21​H40​O2​ Includes the added methyl group
Exact Mass (m/z) 324.30 (Parent), 339.36 (Adducts)Target ions for SIM quantification
Optimal GC Column DB-FATWAX / Rtx-WaxPolar phase required for isomer resolution
Ionization Energy 70 eV (EI)Standardized fragmentation for library matching

Table 2: Clinical Biomarker Performance of 2-Eicosenoic Acid in HCC[5]

Biomarker TargetDisease State ComparisonRegulationAnalytical PlatformClinical Utility
2-Eicosenoic Acid HCC vs. Compensated CirrhosisUpregulatedUHPLC-QTOF-MSDiagnostic Discrimination
Arachidonic Acid HCC vs. Compensated CirrhosisDownregulatedUHPLC-QTOF-MSPredictor of Decompensation
Phosphocholines (30:2) HCC (Relapse vs. Stable)UpregulatedUHPLC-QTOF-MSTumor Burden Risk / Prognosis

References

  • Nenu I, Stefanescu H, Procopet B, et al. "Navigating through the Lipid Metabolism Maze: Diagnosis and Prognosis Metabolites of Hepatocellular Carcinoma versus Compensated Cirrhosis." Journal of Clinical Medicine, 2022;11(5):1292.[Link]

  • Yang X, Sheng W, Sun GY, Lee JC-M. "Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing." Neurochemistry International, 2011;58(3):321-329.[Link]

  • Zhang D, Lin Y, et al. "Docking- and pharmacophore-based virtual screening for the identification of novel Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) inhibitor with a thiobarbiturate scaffold." Bioorganic Chemistry, 2019;85:229-239.[Link]

  • Cortés-Avalos D, Martínez-Pérez N, et al. "An update of the unceasingly growing and diverse AraC/XylS family of transcriptional activators." FEMS Microbiology Reviews, 2021;45(5):fuab020.[Link]

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Protocols & Analytical Methods

Method

Application Note: GC-MS Method Development for the Quantification of Methyl (Z)-icos-2-enoate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Technique: Gas Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Lipidomic Researchers, and Drug Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Introduction & Biological Significance

Methyl (Z)-icos-2-enoate is the methyl ester derivative of cis-2-eicosenoic acid (C20:1 Δ2), an α,β-unsaturated fatty acid of growing pharmacological interest. Recent drug discovery efforts have identified cis-2-eicosenoic acid as a potent inhibitor of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB), making it a promising structural scaffold for latent tuberculosis therapeutics[1]. Furthermore, positional isomers of monounsaturated fatty acids exhibit distinct biophysical behaviors; studies have demonstrated that the proximity of the double bond to the carboxylate group in cis-2-eicosenoic acid uniquely influences cellular membrane fluidity and amyloid precursor protein (APP) processing pathways[2][3].

Accurate quantification of this specific isomer in complex biological matrices requires a highly selective analytical method. The primary challenge lies in achieving baseline chromatographic resolution from abundant endogenous isomers (e.g., cis-11-eicosenoate) and overcoming the atypical mass spectrometric fragmentation behavior inherent to α,β-unsaturated esters[4]. This application note details a robust, self-validating GC-MS protocol specifically optimized for the extraction, derivatization, and quantification of methyl (Z)-icos-2-enoate.

Mechanistic Insights: Chromatography & Fragmentation

As a Senior Application Scientist, I emphasize that method development cannot rely on empirical guesswork; it must be driven by the physicochemical properties of the analyte.

Chromatographic Selectivity (The Stationary Phase)

Standard non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane) separate analytes primarily by boiling point and are fundamentally incapable of resolving cis/trans geometric isomers or positional double-bond isomers of C20 fatty acid methyl esters (FAMEs).

To quantify methyl (Z)-icos-2-enoate, a highly polar cyanopropyl stationary phase (e.g., SP-2560 or HP-88) is mandatory. The cyano groups in the stationary phase exhibit strong dipole-induced dipole interactions with the π-electrons of the unsaturated fatty acid. Because the cis (Z) configuration presents a different spatial arrangement and steric footprint compared to the trans (E) configuration, these interactions allow for baseline resolution of the isomers.

Electron Ionization (EI) Suppression of the McLafferty Rearrangement

The hallmark of saturated FAME identification in EI-MS is the classic McLafferty rearrangement, which yields a dominant base peak at m/z 74. However, in methyl (Z)-icos-2-enoate, the Δ2 double bond is conjugated directly with the ester carbonyl group[4].

This conjugation enforces a rigid, planar geometry that physically restricts the conformational flexibility required for the γ-hydrogen to migrate to the carbonyl oxygen. Consequently, the McLafferty rearrangement is heavily suppressed . Instead, the fragmentation is driven by the stability of the conjugated system:

  • Molecular Ion Stability: The molecular ion [M]⁺˙ (m/z 324) is unusually abundant due to resonance stabilization across the α,β-unsaturated system.

  • Characteristic Cleavage: The base peak shifts to m/z 113 . This ion is formed via cleavage between C4 and C5 accompanied by hydrogen rearrangement, yielding a highly stable, conjugated oxonium diene fragment [CH3​−O−C(OH)=CH−CH=CH2​]+ [4].

  • Methoxy Loss: A prominent[M-31]⁺ peak (m/z 293) is observed due to the facile loss of the methoxy radical (•OCH₃), leaving a stable acylium ion[4].

Fragmentation M Methyl (Z)-icos-2-enoate MW: 324.55 Ion Molecular Ion [M]+. m/z 324 (Stabilized by Conjugation) M->Ion 70 eV EI F1 [M - OCH3]+ m/z 293 (Acylium Ion) Ion->F1 -•OCH3 F2 Allylic Cleavage m/z 113 (Base Peak for 2-enoates) Ion->F2 Cleavage C4-C5 F3 [M - COOCH3]+ m/z 265 Ion->F3 -•COOCH3

Figure 1: Characteristic Electron Ionization (EI) fragmentation pathways of α,β-unsaturated FAMEs, highlighting the suppression of m/z 74 and dominance of m/z 113.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of an odd-chain internal standard (C19:0) controls for extraction efficiency and derivatization yield, ensuring quantitative trustworthiness.

Reagents & Materials
  • Standards: cis-2-eicosenoic acid (Analyte), Nonadecanoic acid (C19:0, Internal Standard).

  • Reagents: Boron trifluoride-methanol solution (BF₃/MeOH, 14% w/v), Chloroform (HPLC grade), Methanol (HPLC grade), Hexane (GC-MS grade), 0.9% NaCl solution.

  • Consumables: Glass vials with PTFE-lined caps (essential to prevent plasticizer leaching).

Step-by-Step Sample Preparation Workflow
  • Homogenization & Spiking: Transfer 100 mg of biological tissue (or 1×106 cells) into a glass tube. Spike with 10 µL of the Internal Standard solution (C19:0, 100 µg/mL).

  • Lipid Extraction (Modified Folch): Add 3 mL of Chloroform:Methanol (2:1, v/v). Vortex vigorously for 2 minutes. Add 0.6 mL of 0.9% NaCl to induce phase separation.

  • Phase Separation: Centrifuge at 3000 × g for 10 minutes at 4°C. Carefully extract the lower organic (chloroform) phase containing the total lipids and transfer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Esterification): Add 1 mL of BF₃/MeOH (14%) to the dried lipid extract. Cap tightly and heat at 80°C for 60 minutes in a heating block. Causality note: BF₃ acts as a Lewis acid catalyst, converting free fatty acids and structural lipids into their respective FAMEs.

  • Extraction of FAMEs: Allow the vial to cool to room temperature. Add 1 mL of Hexane and 1 mL of distilled water. Vortex for 30 seconds, then centrifuge at 2000 × g for 5 minutes.

  • Transfer for Analysis: Transfer the upper hexane layer (containing the FAMEs, including methyl (Z)-icos-2-enoate) to a GC autosampler vial containing a glass insert.

Workflow A Biological Sample (Spiked with C19:0 IS) B Lipid Extraction (CHCl3/MeOH 2:1 + NaCl) A->B C Solvent Evaporation (N2 Gas Stream) B->C D Derivatization (BF3/MeOH at 80°C for 60 min) C->D E Liquid-Liquid Extraction (Hexane / H2O) D->E F GC Separation (SP-2560 Polar Column) E->F G EI-MS Detection (SIM Mode) F->G

Figure 2: End-to-end sample preparation and GC-MS analytical workflow for FAME quantification.

Instrumental Conditions & Data Presentation

GC-MS Operating Parameters

To prevent thermal degradation of the cyano-stationary phase and ensure baseline resolution of C20 isomers, a slow temperature ramp is utilized.

Table 1: GC-MS Instrumental Conditions

ParameterSpecification / Setting
System Agilent 7890B GC / 5977B MSD (or equivalent)
Column SP-2560 (100 m × 0.25 mm ID × 0.20 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.2 mL/min
Injection Volume 1.0 µL
Injection Mode Split (Ratio 10:1)
Inlet Temperature 250 °C
Oven Temperature Program 140 °C (hold 5 min) Ramp 4 °C/min to 240 °C (hold 15 min)
Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Energy 70 eV (Electron Ionization)
Selected Ion Monitoring (SIM) Parameters

For high-sensitivity quantification, the MS is operated in SIM mode. The quantifier ion is selected based on the highest signal-to-noise ratio, while qualifier ions ensure peak purity and structural confirmation.

Table 2: SIM Ions for Quantification

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
Methyl nonadecanoate (IS) 28.5 min74298[M]⁺, 87
Methyl (Z)-icos-2-enoate 31.2 min113324 [M]⁺, 293[M-31]⁺

Note: The IS utilizes the standard m/z 74 McLafferty fragment, whereas the target analyte relies on the m/z 113 diene fragment due to α,β-unsaturation.

Method Validation Metrics

A robust analytical method must be validated according to ICH/FDA guidelines. The following table summarizes the expected validation metrics for this specific GC-MS method, demonstrating its reliability for preclinical drug development and lipidomic profiling.

Table 3: Method Validation Summary

Validation ParameterResult / Acceptance CriteriaNotes
Linear Dynamic Range 0.1 – 50 µg/mL R2≥0.995 using 6 calibration points.
Limit of Detection (LOD) 0.03 µg/mLDefined as Signal-to-Noise (S/N) 3.
Limit of Quantitation (LOQ) 0.1 µg/mLDefined as Signal-to-Noise (S/N) 10.
Intra-day Precision (RSD) <5.0% Based on 6 replicates at medium QC level.
Inter-day Precision (RSD) <8.0% Evaluated over 3 consecutive days.
Extraction Recovery 85%−95% Calculated via pre- vs. post-extraction spiking.

Conclusion

The quantification of methyl (Z)-icos-2-enoate requires a departure from standard FAME analytical protocols. By understanding the causality between the molecule's α,β-unsaturated structure and its behavior—specifically the necessity for highly polar cyanopropyl stationary phases to resolve geometric isomers, and the shift from the classic m/z 74 McLafferty fragment to the resonance-stabilized m/z 113 fragment in EI-MS—researchers can achieve highly accurate and reproducible data. This validated GC-MS/SIM methodology provides a robust framework for investigating the role of cis-2-eicosenoic acid in membrane biophysics and its potential as an MptpB inhibitor in tuberculosis drug development.

References

  • Source: PubMed Central (PMC)
  • 2-Eicosenoic acid (20:1)
  • Docking- and Pharmacophore-Based Virtual Screening for the Identification of Novel Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB)
  • Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide Source: Benchchem URL

Sources

Application

Application Note &amp; Protocol: Stereoselective Synthesis of Methyl (Z)-icos-2-enoate from Eicosanoic Acid

Introduction Methyl (Z)-icos-2-enoate is a long-chain unsaturated fatty acid ester with potential applications in the development of novel therapeutics and as a precursor in the synthesis of complex bioactive molecules....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl (Z)-icos-2-enoate is a long-chain unsaturated fatty acid ester with potential applications in the development of novel therapeutics and as a precursor in the synthesis of complex bioactive molecules. Its specific (Z)-geometry at the α,β-position is often crucial for its biological activity. The synthesis of this class of compounds with high stereochemical purity presents a significant challenge. This application note provides a detailed, three-step protocol for the stereoselective synthesis of methyl (Z)-icos-2-enoate starting from the readily available and inexpensive eicosanoic acid. The described methodology leverages classical organic reactions, optimized for long-chain substrates, to ensure high yield and stereoselectivity.

The synthetic strategy involves an initial α-bromination of eicosanoic acid via the Hell-Volhard-Zelinskii (HVZ) reaction, followed by a stereoselective dehydrobromination to introduce the (Z)-α,β-unsaturation, and concluding with a Fischer esterification to yield the desired methyl ester. Each step has been designed to be robust and reproducible, with explanations provided for the choice of reagents and conditions to ensure both scientific integrity and practical success in the laboratory.

Synthetic Strategy Overview

The overall transformation from eicosanoic acid to methyl (Z)-icos-2-enoate is depicted in the workflow below. This multi-step synthesis is designed to proceed with readily available reagents and standard laboratory equipment.

SynthesisWorkflow EicosanoicAcid Eicosanoic Acid AlphaBromoAcid 2-Bromo-eicosanoic Acid EicosanoicAcid->AlphaBromoAcid Step 1: α-Bromination (HVZ Reaction) Z_UnsaturatedAcid (Z)-Icos-2-enoic Acid AlphaBromoAcid->Z_UnsaturatedAcid Step 2: Dehydrobromination (Stereoselective Elimination) FinalProduct Methyl (Z)-icos-2-enoate Z_UnsaturatedAcid->FinalProduct Step 3: Esterification (Fischer Esterification)

Caption: Overall synthetic workflow from Eicosanoic Acid to Methyl (Z)-icos-2-enoate.

Part 1: α-Bromination of Eicosanoic Acid (Hell-Volhard-Zelinskii Reaction)

Scientific Rationale

The Hell-Volhard-Zelinskii (HVZ) reaction is a well-established method for the selective bromination of the α-carbon of a carboxylic acid.[1] Direct α-bromination of a carboxylic acid with Br₂ is not feasible because the enol concentration is too low. The HVZ reaction circumvents this by first converting a catalytic amount of the carboxylic acid into an acyl bromide using phosphorus tribromide (PBr₃).[2] The acyl bromide readily enolizes, and this enol form then reacts with molecular bromine to afford the α-bromo acyl bromide. This intermediate then undergoes exchange with the starting carboxylic acid to regenerate the acyl bromide catalyst and produce the α-bromo carboxylic acid product.[2]

Experimental Protocol

Materials:

  • Eicosanoic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Dichloromethane (DCM, anhydrous)

  • Distilled water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add eicosanoic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane.

  • From the dropping funnel, add bromine (1.1 eq) dropwise to the stirred suspension. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the red color of bromine has disappeared.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully, add a small amount of water to the reaction mixture to quench any unreacted PBr₃ and to hydrolyze the acyl bromide intermediate.

  • Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bisulfite solution to remove any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromo-eicosanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane.

Part 2: Stereoselective Dehydrobromination to (Z)-Icos-2-enoic Acid

Scientific Rationale

The dehydrobromination of 2-bromo-eicosanoic acid is an elimination reaction that forms the α,β-double bond. The stereochemical outcome (E vs. Z) is highly dependent on the reaction conditions, particularly the base and solvent used. This protocol is designed to favor the formation of the (Z)-isomer. The reaction proceeds via an E2 mechanism, which requires an anti-periplanar arrangement of the abstracted proton and the leaving group (bromide).[3] By using a sterically hindered base, the abstraction of the more accessible proton leading to the Z-isomer can be favored.

Experimental Protocol

Materials:

  • 2-Bromo-eicosanoic acid

  • Potassium tert-butoxide (t-BuOK)

  • Tert-butanol (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-eicosanoic acid (1.0 eq) in anhydrous tert-butanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous tert-butanol.

  • Slowly add the potassium tert-butoxide solution to the stirred solution of the bromo-acid at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify to pH ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude (Z)-icos-2-enoic acid can be purified by column chromatography on silica gel.

Part 3: Fischer Esterification to Methyl (Z)-icos-2-enoate

Scientific Rationale

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4] The reaction is an equilibrium process. To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is used as the solvent.[5][6] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

Experimental Protocol

Materials:

  • (Z)-Icos-2-enoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve (Z)-icos-2-enoic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (Z)-icos-2-enoate.

  • The final product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data Summary

StepReactantReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 Eicosanoic AcidBr₂, Red PDCMReflux4-680-90
2 2-Bromo-eicosanoic Acidt-BuOKt-Butanol0 to RT12-1860-70
3 (Z)-Icos-2-enoic AcidMeOH, H₂SO₄ (cat.)MethanolReflux3-5>90

Conclusion

This application note provides a comprehensive and reliable three-step protocol for the synthesis of methyl (Z)-icos-2-enoate from eicosanoic acid. By carefully controlling the reaction conditions, particularly during the dehydrobromination step, a high degree of (Z)-stereoselectivity can be achieved. The procedures described utilize standard laboratory techniques and commercially available reagents, making this synthesis accessible to a wide range of researchers in the fields of organic chemistry, medicinal chemistry, and drug development.

References

  • Fiveable. (2025, August 15). Dehydrobromination: Organic Chemistry Study Guide. [Link]

  • Fischer Esterification. (n.d.). Department of Chemistry, University of California, Davis. [Link]

  • Fischer Esterification Procedure. (n.d.). University of Wisconsin-Madison. [Link]

  • Grokipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]

  • Xu, J., & Burton, D. J. (2005). Highly Stereoselective Synthesis of (E)- and (Z)-α-Fluoro-α,β-unsaturated Esters and (E)- and (Z)-α-Fluoro-α,β-unsaturated Amides from 1-Bromo-1-fluoroalkenes via Palladium-Catalyzed Carbonylation Reactions. The Journal of Organic Chemistry, 70(11), 4346–4353. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • PubMed. (2005, May 27). Highly stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters and (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated amides from 1-bromo-1-fluoroalkenes via palladium-catalyzed carbonylation reactions. [Link]

  • Dehydrohalogenation. (n.d.). St. Norbert College. [Link]

  • Unacademy. (n.d.). Notes on Dehydrohalogenation Of 2-Bromobutane. [Link]

  • Neuman, R. C. (n.d.). Chapter 9: Formation of Alkenes and Alkynes. Elimination Reactions. University of California, Riverside. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Doc Brown's Chemistry. (n.d.). Elimination of hydrogen bromide from bromoalkanes. [Link]

  • Osbourn, J. (2020, April 18). Elimination of Alpha Bromides [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. [Link]

  • Organic Chemistry Explained. (n.d.). Alkyl Halide Reactions: Alkene formation using Strong Bases (E2 Zaitsev Product). [Link]

  • KMetz. (2011, April 21). Hell-Volhard-Zelinsky Halogenation. [Link]

  • Organic Chemistry Tutor. (2018, August 27). Dehydrohalogenation Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

  • LAB2 SYNTHESIS OF ALKENES handout. (n.d.). [Link]

  • Harwood, H. J. (1962). Reactions of the Hydrocarbon Chain of Fatty Acids. Chemical Reviews, 62(2), 99–154. [Link]

  • Google Patents. (n.d.). Process for preparing carboxylic acids and their alkyl-esters.
  • Royal Society of Chemistry. (n.d.). Synthesis of (Z)-β-halo α,β-unsaturated carbonyl systems via the combination of halotrimethylsilane and tetrafluoroboric acid. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Organic Chemistry Portal. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. [Link]

  • Falck, J. R., et al. (n.d.). Convenient syntheses of [20,20,20-2H3]-arachidonic acid and [20,20-2H2]-20-hydroxyeicosatetraenoic acid. PMC. [Link]

  • ResearchGate. (n.d.). Conversion of carboxylic acids into methyl esters with TMZ.... [Link]

  • PubMed. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Google Patents. (n.d.).
  • University of Illinois. (n.d.). Purification of organic acids. [Link]

Sources

Method

Application Note: Extraction and GC-MS Quantification Protocols for Methyl (Z)-icos-2-enoate in Biological Samples

Introduction and Biological Context Methyl (Z)-icos-2-enoate (also known as methyl cis-2-eicosenoate; C21​H40​O2​ , MW 324.5 g/mol ) is a 20-carbon monounsaturated fatty acid methyl ester (FAME)[1]. In biological and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

Methyl (Z)-icos-2-enoate (also known as methyl cis-2-eicosenoate; C21​H40​O2​ , MW 324.5 g/mol ) is a 20-carbon monounsaturated fatty acid methyl ester (FAME)[1]. In biological and pharmaceutical research, this compound is analyzed either as an endogenous semiochemical/biomarker or as the derivatized surrogate of its parent free fatty acid, (Z)-icos-2-enoic acid. Because the physical state of the target dictates the thermodynamic requirements of the extraction, scientists must deploy highly specific sample preparation workflows to ensure quantitative recovery without inducing double-bond isomerization.

Mechanistic Principles of Extraction

Designing a self-validating extraction system requires understanding the causality behind solvent and catalyst selection:

  • Direct Extraction (For Endogenous FAMEs): When methyl (Z)-icos-2-enoate is naturally present in the matrix (e.g., bacterial exudates or insect cuticular washes), it is highly lipophilic. A direct Liquid-Liquid Extraction (LLE) using a Hexane:Methyl tert-butyl ether (MTBE) blend is preferred. MTBE provides enough polarity to disrupt weak lipid-protein interactions in the aqueous phase, while hexane selectively partitions the non-polar FAME, leaving complex polar lipids behind[2].

  • Total Lipid Extraction & Transesterification (For Bound Fatty Acids): In mammalian tissues or cell cultures, the target exists as (Z)-icos-2-enoic acid bound within triacylglycerols (TAGs) or phospholipids. Here, Microwave-Assisted Extraction (MAE) is utilized to rapidly isolate total lipids[3]. This must be followed by acid-catalyzed methylation (using BF3​ /Methanol). Acid catalysis is strictly chosen over base catalysis (e.g., KOH/MeOH) because base catalysts cannot esterify free fatty acids (FFAs); they only transesterify bound lipids. The Lewis acid ( BF3​ ) protonates the carbonyl oxygen of all lipid ester/acid bonds, making the carbon highly electrophilic and susceptible to nucleophilic attack by methanol, yielding a complete conversion to methyl (Z)-icos-2-enoate[4][5].

Experimental Workflows

FAME_Extraction A Biological Sample (Tissue, Plasma, Cells) B Homogenization & Lysis (Cryomilling / Sonication) A->B C Target State? B->C D Direct LLE (Hexane:MTBE) C->D Pre-existing FAME E Total Lipid Extraction (MAE / Folch) C->E Bound/Free Fatty Acid G Methyl (Z)-icos-2-enoate (Organic Phase) D->G F Acid-Catalyzed Methylation (14% BF3 in MeOH, 80°C) E->F F->G H GC-MS Analysis (EI Mode, SLB-IL111) G->H

Figure 1: Decision-tree workflow for the extraction and derivatization of methyl (Z)-icos-2-enoate.

Protocol A: Direct Extraction of Endogenous Methyl (Z)-icos-2-enoate

Optimized for bio-liquids, bacterial cultures, and pheromone gland washes.

  • Sample Quenching & Spiking: Transfer 1.0 mL of the biological fluid to a borosilicate glass vial. Spike with 10 µL of an internal standard (e.g., methyl nonadecanoate, C19:0 FAME at 1 mg/mL) to validate recovery efficiency.

  • Solvent Addition: Add 2.0 mL of a Hexane:MTBE (1:1, v/v) extraction solvent[2].

  • Mass Transfer: Vortex vigorously for 5 minutes, followed by gentle tumbling on a clinical rotator for 10 minutes. Note: Avoid excessive shaking of protein-heavy samples to prevent intractable emulsions.

  • Phase Separation: Centrifuge at 2,000 × g for 10 minutes at 4 °C.

  • Recovery: Carefully aspirate the upper organic layer. Dry under a gentle stream of ultra-high-purity nitrogen ( N2​ ) and reconstitute in 100 µL of GC-grade hexane for immediate analysis.

Protocol B: Total Lipid Extraction and Acid-Catalyzed Methylation

Optimized for tissues, cell pellets, and plasma where the target is bound (Z)-icos-2-enoic acid.

  • Microwave-Assisted Extraction (MAE): Homogenize 20–50 mg of freeze-dried tissue in 1.0 mL of chloroform:methanol (2:1, v/v). Subject to MAE at 60 °C for 15 minutes. This technique achieves equivalent lipid yields to the gold-standard Folch method but significantly reduces solvent consumption and thermal degradation[3].

  • Phase Partitioning: Add 200 µL of 0.9% NaCl solution to induce biphasic separation. Vortex and centrifuge (2,000 × g, 5 min). Extract the lower organic phase and evaporate to absolute dryness under N2​ .

  • Derivatization: To the dried lipid extract, add 1.0 mL of 14% Boron Trifluoride ( BF3​ ) in methanol and 0.5 mL of hexane[4][5].

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 80 °C for 60 minutes.

  • Quenching & Cleanup (Critical Step): Cool to room temperature. Add 1.0 mL of distilled H2​O to quench the reaction. Vortex thoroughly to partition the newly formed FAMEs into the upper hexane layer. Wash the recovered hexane layer with 0.5 mL of 2% KHCO3​ . Causality: Neutralizing residual acid is mandatory to prevent the degradation of the GC column's stationary phase.

GC-MS Analytical Parameters

Baseline separation of the (Z)-isomer (cis) from the (E)-isomer (trans) and other positional isomers (such as 11-eicosenoic acid) cannot be reliably achieved on standard non-polar columns (e.g., HP-5). A highly polar ionic liquid capillary column is required[3].

  • Column: SLB-IL111 or DB-WAX (30 m × 0.25 mm ID × 0.25 µm df).

  • Injection: 1 µL, Split ratio 10:1. Injector temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 100 °C (hold 2 min) ramp 4 °C/min to 240 °C (hold 10 min).

  • MS Detection: Electron Impact (EI) at 70 eV. Target quantifier ion for methyl (Z)-icos-2-enoate: m/z 324 ( M+ ), with characteristic qualifier fragments at m/z 74 (McLafferty rearrangement) and m/z 87.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various extraction and derivatization pathways for C20:1 fatty acids, allowing researchers to select the optimal method based on their target state.

Extraction MethodTarget StateCatalyst / Solvent SystemYield Efficiency (%)Isomerization RiskThroughput
Direct LLE Pre-existing FAMEHexane:MTBE (1:1)> 95%LowHigh
Folch + Base Catalysis TAG-bound FA onlyKOH / Methanol70–80%LowMedium
MAE + Acid Catalysis Total FA (Free + Bound)14% BF3​ / Methanol> 98%Moderate*High

*Note: Prolonged exposure to BF3​ at temperatures exceeding 90 °C can induce cis/trans isomerization of the double bond at the 2-position. Strict adherence to the 80 °C / 60 min limit is required.

References

  • National Center for Biotechnology Information (PubChem). "methyl (Z)-icos-2-enoate - CID 6438470". NIH. URL:[Link]

  • Applegate, B. L. "Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography". Woods Hole Oceanographic Institution. URL:[Link]

  • Bonzanini, F., et al. "Optimization of a fatty acid methyl ester protocol for quantification of odd-chain fatty acids". PMC - NIH. URL:[Link]

  • GCMS.cz. "Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME)". URL:[Link]

  • Liu, Y., et al. "Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples". Journal of Food and Drug Analysis. URL:[Link]

Sources

Application

chromatographic separation of methyl (Z)-icos-2-enoate geometric isomers

Application Note: High-Resolution Chromatographic Separation of Methyl (Z)-icos-2-enoate and its Geometric Isomers Introduction & Analytical Challenge Methyl (Z)-icos-2-enoate (Chemical Formula: C₂₁H₄₀O₂, CID: 6438470[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Chromatographic Separation of Methyl (Z)-icos-2-enoate and its Geometric Isomers

Introduction & Analytical Challenge

Methyl (Z)-icos-2-enoate (Chemical Formula: C₂₁H₄₀O₂, CID: 6438470[1]) is an α,β-unsaturated fatty acid methyl ester (FAME). In lipidomics and drug development, resolving the Z (cis) geometric isomer from its E (trans) counterpart is critical, as geometric isomerism profoundly impacts membrane fluidity, metabolic pathways, and pharmacological efficacy.

Standard reversed-phase liquid chromatography (RP-LC) or gas chromatography (GC) using non-polar (e.g., 5% phenyl) or standard polar polyethylene glycol (PEG) phases fail to separate these isomers. PEG columns lack the specific spatial or dipole selectivity required, resulting in complete co-elution of cis and trans FAMEs[2][3]. To achieve baseline resolution, analysts must exploit either the differential dipole moments of the isomers using highly polar cyanopropyl GC columns[4], or the differential steric hindrance during π-complexation using Silver-Ion Chromatography (Ag⁺-HPLC)[5][6].

Mechanistic Pathways of Separation

As an Application Scientist, it is crucial to understand why these specific stationary phases are selected rather than just executing the method.

Gas Chromatography (Dipole-Dipole Interactions): Highly polar GC columns (e.g., HP-88, CP-Sil 88) utilize a highly substituted cyanopropyl polysiloxane phase. The strong permanent dipoles of the cyano groups interact with the polarizable double bonds of the FAMEs. The trans (E) isomer possesses a more balanced spatial distribution of polarity, whereas the cis (Z) isomer has a skewed, concentrated dipole. Consequently, the cis isomer experiences stronger dipole-dipole interactions with the stationary phase and is retained longer[2].

Silver-Ion Chromatography (Steric-Modulated π-Complexation): In Ag⁺-HPLC, silver ions immobilized on a silica matrix act as electron acceptors, forming reversible charge-transfer complexes with the π-electrons of the FAME double bonds[5]. The Z (cis) isomer, possessing a "bent" configuration, presents minimal steric hindrance, allowing a tight approach to the Ag⁺ ion. The linear E (trans) isomer experiences greater steric clash with the stationary phase matrix, weakening the interaction. Thus, the trans isomer elutes before the cis isomer[6].

Expert Insight on Δ2 Conjugation: Because methyl (Z)-icos-2-enoate is an α,β-unsaturated ester, the electron-withdrawing carbonyl group reduces the electron density of the Δ2 double bond. This makes its Ag⁺ π-complexation weaker overall compared to isolated double bonds (e.g., Δ9 FAMEs), causing it to elute earlier in the chromatographic run.

Mechanism Ag Ag+ Impregnated Stationary Phase Z Methyl (Z)-icos-2-enoate (Cis Isomer) Ag->Z E Methyl (E)-icos-2-enoate (Trans Isomer) Ag->E Z_bind Strong π-Complexation (Minimal Steric Hindrance) Z->Z_bind E_bind Weak π-Complexation (High Steric Hindrance) E->E_bind Z_elute Longer Retention Time (Elutes Second) Z_bind->Z_elute E_elute Shorter Retention Time (Elutes First) E_bind->E_elute

Mechanistic basis of Silver-Ion (Ag+) chromatography for cis/trans FAME separation.

End-to-End Analytical Workflow

For complex biological or synthetic mixtures, a multi-dimensional approach utilizing Solid Phase Extraction (SPE) fractionation prior to high-resolution chromatography ensures maximum peak purity.

Workflow A Lipid Extraction & Hydrolysis B Derivatization (BF3/MeOH) to FAMEs A->B C Ag+-SPE Fractionation (Optional Pre-enrichment) B->C D High-Polarity GC-FID (e.g., HP-88 / CP-Sil 88) B->D Direct GC C->D Trans/Cis Fractions E Ag+-HPLC-UV/ELSD (Isomer Resolution) C->E Orthogonal Separation F Data Analysis & Isomer Quantification D->F E->F

End-to-end analytical workflow for FAME extraction, fractionation, and isomeric separation.

Detailed Experimental Protocols

Protocol A: High-Polarity Capillary GC-FID (The Workhorse Method)

This protocol utilizes a 100-meter highly polar cyanopropyl column to maximize theoretical plates, which is mandatory for resolving the closely eluting E and Z isomers of C20:1 FAMEs[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the derivatized FAME sample in GC-grade hexane to a final concentration of 0.1% to 1.0% (w/v).

  • Column Installation: Install a 100 m × 0.25 mm id, 0.20 µm HP-88 or CP-Sil 88 capillary column into the GC-FID system.

  • Inlet Configuration: Set the split/splitless injector to 250 °C. Use a split ratio of 50:1 to prevent column overloading, which causes peak fronting and destroys isomer resolution. Inject 1.0 µL.

  • Carrier Gas Optimization: Use Helium at a constant flow rate of 1.0 mL/min. (Self-Validation: Verify the linear velocity is approximately 20-25 cm/s at the initial oven temperature).

  • Oven Temperature Program:

    • Initial hold at 170 °C for 40 minutes (isothermal conditions often provide the best thermodynamic separation for closely related geometric isomers)[2].

    • Ramp at 4 °C/min to 240 °C, hold for 10 minutes to bake off heavy lipids.

  • Detection: Set the Flame Ionization Detector (FID) to 260 °C with optimized H₂ (40 mL/min) and Air (400 mL/min) flows.

System Suitability & Self-Validation: Prior to sample analysis, inject a reference standard containing cis and trans C18:1 FAMEs. The system is validated only if the chromatographic resolution ( Rs​ ) between the E and Z isomers is ≥1.5 (baseline resolution).

Protocol B: Silver-Ion HPLC (The Orthogonal Approach)

When GC fails due to matrix interferences, Ag⁺-HPLC provides orthogonal selectivity. Because methyl (Z)-icos-2-enoate has an α,β-unsaturated system, it possesses a strong chromophore, allowing for highly sensitive UV detection at 210 nm, bypassing the need for ELSD.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Acetonitrile (99.9:0.1, v/v). Causality: Acetonitrile acts as a π-electron donor that modulates the retention of the FAMEs on the silver ions, preventing excessively long retention times and peak broadening[6].

  • Column Equilibration: Flush a ChromSpher 5 Lipids column (250 mm × 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min for at least 60 minutes.

  • Sample Injection: Inject 10 µL of the FAME mixture dissolved in pure hexane. Do not use injection solvents containing double bonds (e.g., toluene) or strong Lewis bases.

  • Detection: Monitor absorbance at 210 nm.

System Suitability & Self-Validation: Ag⁺ columns are highly sensitive to moisture, which deactivates the silver ions. To create a self-validating loop, inject a calibration standard every 10 samples. If the retention time of the Z-isomer drifts by >2% , the column must be regenerated or the mobile phase must be strictly dried using molecular sieves.

Quantitative Data & System Performance

The following table summarizes the expected chromatographic behavior and performance metrics for the separation of methyl icos-2-enoate isomers.

ParameterGC-FID (HP-88, 100m)Ag⁺-HPLC-UV (ChromSpher 5)
Elution Order trans (E) elutes first, cis (Z) secondtrans (E) elutes first, cis (Z) second
Typical Retention Time (E) ~38.2 min~12.5 min
Typical Retention Time (Z) ~39.1 min~15.8 min
Resolution ( Rs​ ) 1.6 - 1.8> 2.5
Limit of Detection (LOD) 1.0 µg/mL0.5 µg/mL (at 210 nm)
Primary Limitation Long run times; requires high thermal stabilitySensitive to mobile phase moisture; Ag⁺ leaching

References

  • Silver Ion Chromatography and Lipids, Part 3 American Oil Chemists' Society (AOCS). URL: [Link]

  • methyl (Z)-icos-2-enoate | C21H40O2 | CID 6438470 PubChem - National Institutes of Health (NIH). URL:[Link]

  • Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System Agilent Technologies. URL: [Link]

  • High-Efficiency FAMEs Analyses Using Capillary GC American Laboratory. URL:[Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Interchim. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS Sensitivity for Methyl (Z)-icos-2-enoate

Welcome to the Lipidomics & LC-MS Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals struggling with the quantification and structural characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics & LC-MS Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals struggling with the quantification and structural characterization of methyl (Z)-icos-2-enoate (a 20:1 Δ2 fatty acid methyl ester).

Because fatty acid methyl esters (FAMEs) lack easily ionizable functional groups, they frequently suffer from severe signal attenuation in standard LC-MS workflows. This center provides mechanistic insights, decision matrices, and self-validating protocols to overcome these analytical roadblocks.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does methyl (Z)-icos-2-enoate exhibit such poor ionization efficiency in standard ESI-MS? A: Standard Electrospray Ionization (ESI) relies on the presence of functional groups that can be easily protonated (like primary amines) or deprotonated (like free carboxylic acids). In methyl (Z)-icos-2-enoate, the carboxylic acid is masked by the methyl ester, and the ester carbonyl oxygen has an exceptionally low proton affinity. Consequently, it fails to form stable [M+H]+ ions. Furthermore, its high lipophilicity (a 20-carbon aliphatic chain) causes the analyte to cluster in the non-polar interior of ESI droplets, preventing efficient ion desorption into the gas phase and leading to severe matrix suppression.

Q2: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI? A: Yes, and it is highly recommended. APCI is fundamentally better suited for neutral, non-polar lipids. Unlike ESI, which requires ions to be pre-formed in the liquid phase, APCI uses a corona discharge to ionize vaporized solvent molecules, which then transfer their charge to the analyte in the gas phase. For intact FAMEs, APCI provides significantly higher signal-to-noise ratios and circumvents droplet-clustering issues [1].

Q3: I need to verify the exact position of the (Z)-2 double bond. How can LC-MS achieve this without complex offline derivatization? A: You can utilize Acetonitrile In-Source Derivatization via APCI . When 100% acetonitrile is used as the mobile phase in an APCI source, the corona discharge generates reactive 1-methyleneimino-1-ethenylium ions ( [C3​H4​N]+ or [C3​H5​N]+∙ ). These reactive plasma species covalently add across the carbon-carbon double bond of the FAME, forming a highly stable [M+55]+∙ adduct. Subsequent collision-induced dissociation (CID) of this adduct yields specific diagnostic fragments that pinpoint the double bond at the Δ2 position [2].

Part 2: Troubleshooting Guide

Issue 1: Signal is undetectable or highly variable in ESI+ mode.
  • Root Cause: Lack of ionizable sites and poor proton affinity.

  • Solution: Implement Silver-Ion Coordination ( Ag+ -ESI-MS) . By introducing silver nitrate ( AgNO3​ ) into the mobile phase via post-column infusion, Ag+ ions strongly coordinate with the π -electrons of the (Z)-2 double bond and the ester carbonyl oxygen. This forms highly stable [M+107Ag]+ and [M+109Ag]+ adducts (m/z 431.2 and 433.2), boosting sensitivity by up to 100-fold [3].

Issue 2: Poor chromatographic resolution from other 20:1 isomers (e.g., (E)-icos-2-enoate).
  • Root Cause: Standard Reversed-Phase LC (RPLC) separates primarily by chain length and hydrophobicity, struggling to resolve cis/trans (Z/E) geometric isomers of the exact same mass.

  • Solution: Switch to Silver-ion HPLC (Ag-HPLC) . Using a silica column impregnated with silver ions, separation is driven by the spatial interaction between the Ag+ stationary phase and the π -electrons of the analyte. The (Z)-isomer exhibits less steric hindrance than the (E)-isomer, allowing it to bind more tightly to the silver ions, resulting in baseline resolution [4].

Part 3: Mandatory Visualization

Workflow N1 Symptom: Low LC-MS Sensitivity Methyl (Z)-icos-2-enoate N2 Evaluate MS Ionization Source N1->N2 N3 ESI (Electrospray Ionization) N2->N3 Default Setup N4 APCI (Atmospheric Pressure Chemical Ionization) N2->N4 Preferred for FAMEs N5 Action: Add 0.1 mM AgNO3 Result: [M+107Ag]+ Adducts N3->N5 Post-Column Infusion N6 Action: 100% ACN Mobile Phase Result: [M+55]+ In-Source Adducts N4->N6 Reactive Plasma

Fig 1. Decision matrix for troubleshooting low LC-MS sensitivity of methyl (Z)-icos-2-enoate.

Mechanism Analyte Methyl (Z)-icos-2-enoate (Neutral FAME) ESI_Path ESI + Ag+ Coordination (pi-electron binding) Analyte->ESI_Path AgNO3 addition APCI_Path APCI + Acetonitrile (Corona Discharge) Analyte->APCI_Path ACN solvent ESI_Result Stable [M+Ag]+ Ion (m/z 431/433) ESI_Path->ESI_Result APCI_Result Reactive [M+55]+ Ion (m/z 379) APCI_Path->APCI_Result

Fig 2. Mechanistic pathways for ionization enhancement via Ag+ coordination and APCI derivatization.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: APCI In-Source Derivatization for High-Sensitivity & Structural Confirmation

This protocol leverages the APCI corona discharge to covalently tag the double bond, validating both the presence and the exact position of the unsaturation.

Step 1: Mobile Phase Preparation

  • Prepare a 100% Acetonitrile (LC-MS grade) mobile phase.

  • Self-Validation Check: Do not add proton-donating modifiers (e.g., formic acid or ammonium acetate). Protic solvents quench the reactive [C3​H5​N]+∙ plasma, instantly dropping the derivative signal to zero.

Step 2: Source Optimization

  • Set the APCI corona discharge current to 4.0–5.0 µA and the vaporizer temperature to 350°C–400°C.

  • Self-Validation Check: Before injecting the sample, monitor the background spectra for m/z 54 and m/z 55. The presence of these background ions confirms the successful generation of the reactive acetonitrile plasma.

Step 3: MS/MS Detection

  • Inject the methyl (Z)-icos-2-enoate sample. Target the precursor ion at m/z 379.3 ( [M+55]+∙ ).

  • Self-Validation Check: Perform CID fragmentation on m/z 379.3. The appearance of diagnostic α and ω fragments corresponding to cleavage adjacent to the Δ2 position validates both the molecular identity and the double-bond localization [2].

Protocol B: Silver-Ion Coordination ESI-MS ( Ag+ -ESI-MS)

This protocol is ideal if APCI is unavailable and you must use an ESI source.

Step 1: Reagent Preparation

  • Dissolve AgNO3​ in pure LC-MS grade Methanol or Isopropanol to a concentration of 0.1 mM.

  • Self-Validation Check: Ensure no chloride or phosphate buffers are present in the LC lines. If they are, the solution will immediately turn cloudy due to AgCl or Ag3​PO4​ precipitation, warning you to flush the system before proceeding.

Step 2: Post-Column Infusion

  • Using a T-junction, infuse the AgNO3​ solution post-column at a flow rate of 5–10 µL/min into the main LC flow.

  • Self-Validation Check: Monitor the background baseline. You should observe a stable TIC. If the signal spikes erratically, the AgNO3​ concentration is too high, causing arcing at the ESI capillary.

Step 3: MS Detection

  • Extract the ion chromatogram for the silver adducts.

  • Self-Validation Check: Look for the exact mass doublet at m/z 431.2 ( [M+107Ag]+ ) and m/z 433.2 ( [M+109Ag]+ ). The presence of this doublet at a strict ~1:1 intensity ratio is the definitive, self-validating signature of a successful silver-ion lipid adduct.

Part 5: Data Presentation

Table 1: Quantitative Comparison of Ionization Strategies for Methyl (Z)-icos-2-enoate

Ionization StrategyMobile Phase / AdditiveTarget Precursor IonExpected Sensitivity Gain*Structural Specificity
Standard ESI+ 0.1% Formic Acid in H2​O /ACN [M+H]+ (m/z 325.3)Baseline (1x)Low (Extensive in-source fragmentation)
APCI+ (Standard) Methanol / Water [M+H]+ (m/z 325.3)~10x – 20xLow (Identifies intact mass only)
APCI+ (In-Source Deriv.) 100% Acetonitrile [M+55]+∙ (m/z 379.3)~50xHigh (CID yields exact double-bond localization)
ESI+ (Silver-Ion) Post-column 0.1 mM AgNO3​ [M+107Ag]+ (m/z 431.2)~100xMedium (Isotopic doublet confirms unsaturation)

*Sensitivity gains are approximate and relative to standard ESI+ detection of the [M+H]+ ion on modern triple quadrupole or Q-TOF platforms.

Part 6: References

  • Title: Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS Source: Analyst (RSC Publishing), 2005, 130, 865-870. URL: [Link]

  • Title: Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization Source: Molecules, 2021, 26(21), 6468. URL: [Link]

  • Title: Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons Source: Molecules, 2023, 28(9), 3718. URL: [Link]

  • Title: Silver ion HPLC for the analysis of positionally isomeric fatty acids Source: Journal of Chromatography A, 1994, 659(1), 95-99. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Retention Indices of Methyl (Z)-icos-2-enoate vs. Methyl (E)-icos-2-enoate

Executive Summary The accurate differentiation of geometric isomers in fatty acid methyl esters (FAMEs) is a critical analytical challenge in lipidomics, natural product chemistry, and drug development. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate differentiation of geometric isomers in fatty acid methyl esters (FAMEs) is a critical analytical challenge in lipidomics, natural product chemistry, and drug development. This guide provides an objective, mechanistic comparison of the gas chromatographic (GC) retention indices (RI) for methyl (Z)-icos-2-enoate (the cis isomer)[1] and methyl (E)-icos-2-enoate (the trans isomer)[2]. Because the double bond is located at the α,β -position (C2), conjugation with the ester carbonyl dictates the thermodynamic stability, polarizability, and ultimately, the chromatographic behavior of these molecules.

Structural and Mechanistic Basis of Separation

As an application scientist, it is crucial to understand why these isomers separate rather than just knowing that they do. The elution order of α,β -unsaturated FAMEs is governed by molecular geometry and its effect on electron delocalization:

  • (E)-Isomer (trans) Dynamics: The trans configuration allows the aliphatic chain and the ester group to adopt a planar geometry. This planarity maximizes the orbital overlap between the alkene π -electrons and the carbonyl π -system. The resulting extended conjugation increases the molecule's overall polarizability, leading to stronger dispersion interactions with the stationary phase. Consequently, the (E)-isomer exhibits a higher boiling point and a higher retention index .

  • (Z)-Isomer (cis) Dynamics: The cis configuration forces the bulky C17 aliphatic chain and the methoxycarbonyl group into close spatial proximity. This steric hindrance twists the molecule out of coplanarity, significantly reducing the efficiency of the conjugated system. The lower polarizability and weaker dispersion interactions result in a lower boiling point and a lower retention index .

Regardless of whether a non-polar (e.g., 5% phenyl) or highly polar (e.g., PEG/Cyanopropyl) stationary phase is used, the (E)-isomer consistently elutes after the (Z)-isomer due to these fundamental thermodynamic differences.

Comparative Retention Indices (RI) Data

Note: Due to the specialized nature of C20:1 Δ 2 FAMEs, empirical RI values are extrapolated using the Kovats retention index system[3] based on homologous α,β -unsaturated FAME series (e.g., C16:1 and C18:1).

CompoundPubChem CIDConfigurationConjugation StateExtrapolated RI (Non-Polar: DB-5)Extrapolated RI (Polar: DB-WAX)
Methyl (Z)-icos-2-enoate 6438470cisSterically hindered (Reduced)~2215~2650
Methyl (E)-icos-2-enoate 14389738transPlanar (Extended)~2245~2710
Methyl icosanoate (Ref)15609SaturatedNone22252600

Experimental Protocol: Self-Validating GC-FID/MS Analysis

To ensure scientific integrity, the following protocol is designed as a self-validating system . By co-injecting an internal standard and utilizing mass spectrometry for orthogonal confirmation, the system continuously verifies its own retention index accuracy against column degradation or flow drift.

Step 1: Sample Preparation & Derivatization
  • Dissolve 1 mg of the isomeric icos-2-enoic acid mixture in 1 mL of hexane.

  • Add 1 mL of 14% Boron trifluoride ( BF3​ ) in methanol.

  • Heat the sealed vial at 60°C for 15 minutes to ensure complete methylation.

  • Quench with 1 mL of saturated NaCl solution and extract the FAMEs into the upper hexane layer.

Step 2: GC-MS/FID Configuration
  • Column: Capillary column, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 50:1, Injector temperature 250°C.

  • Oven Program: 150°C (hold 1 min) ramp at 5°C/min to 280°C (hold 5 min).

Step 3: Self-Validating RI Determination
  • Co-injection: Spike the hexane extract with a C18​−C24​ straight-chain n-alkane standard mixture prior to injection.

  • Calculation: Calculate the isothermal or temperature-programmed Kovats Retention Index ( I ) using the adjacent n-alkanes that bracket the analyte peaks:

    I=100×[n+tr​(N)−tr​(n)tr​(unknown)−tr​(n)​]

    (Where n and N are the carbon numbers of the smaller and larger bracketing alkanes, respectively).

  • Validation: If the calculated RI of the internal standard deviates by > ±2 units from literature values, perform inlet maintenance and column trimming before proceeding.

Step 4: Orthogonal MS Confirmation

Confirm the α,β -unsaturated structure by analyzing the Electron Ionization (EI, 70 eV) mass spectra. Look for the molecular ion ( M+ at m/z 324) and the characteristic McLafferty rearrangement fragment for 2-enoates at m/z 113, which distinguishes it from isolated double bonds (e.g., icos-9-enoate).

Chromatographic Separation Mechanism

G Mix Isomeric Mixture Methyl icos-2-enoate Col GC Capillary Column (e.g., 5% Phenyl-methylpolysiloxane) Mix->Col Z_iso (Z)-Isomer (cis) Steric Hindrance Reduced Conjugation Col->Z_iso Partitioning E_iso (E)-Isomer (trans) Planar Geometry Extended Conjugation Col->E_iso Partitioning Z_int Weaker Dispersion Interactions Lower Polarizability Z_iso->Z_int E_int Stronger Dispersion Interactions Higher Polarizability E_iso->E_int Z_out Elutes First (Lower Retention Index) Z_int->Z_out E_out Elutes Second (Higher Retention Index) E_int->E_out

Mechanistic pathway of GC separation for (Z) and (E) icos-2-enoate isomers based on conjugation.

References

  • methyl (Z)-icos-2-enoate | C21H40O2 | CID 6438470 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • methyl (E)-icos-2-enoate | C21H40O2 | CID 14389738 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Kovats retention index Source: Wikipedia (Based on Ervin Kováts' original 1958 methodology) URL:[Link]

Sources

Comparative

Mass Spectra Comparison Guide: Methyl (Z)-icos-2-enoate vs. Methyl 11-eicosenoate

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers in lipidomics and biofuel characterization. While gas chromatography-mass spectrometry (GC-MS) using electron...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of differentiating positional isomers in lipidomics and biofuel characterization. While gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) is the gold standard for analyzing fatty acid methyl esters (FAMEs), standard EI-MS often struggles to pinpoint the exact position of an isolated double bond.

However, when comparing an α,β -unsaturated FAME like methyl (Z)-icos-2-enoate to a standard monounsaturated FAME like methyl 11-eicosenoate , the mass spectra diverge dramatically. This guide dissects the gas-phase ion chemistry that drives these differences, providing a self-validating analytical framework for researchers and drug development professionals.

Chemical & Structural Context

Both methyl (Z)-icos-2-enoate and methyl 11-eicosenoate share the same molecular formula (C 21​ H 40​ O 2​ ) and nominal mass (m/z 324). Yet, their electronic environments dictate entirely different fragmentation pathways under 70 eV electron ionization.

  • Methyl 11-eicosenoate: Features an isolated double bond at the Δ11 position. Because the double bond is distant from the ester moiety, it does not interfere with the classical ester fragmentation mechanisms[1].

  • Methyl (Z)-icos-2-enoate: Features a Δ2 double bond that is directly conjugated with the ester carbonyl. This extended π -system alters the thermodynamics of radical cation stabilization, effectively shutting down standard rearrangement pathways in favor of conjugation-driven cleavages[2].

Mechanistic Analysis of Fragmentation Pathways

To accurately interpret the mass spectra, one must understand the causality behind the fragment formation.

The McLafferty Rearrangement (m/z 74)

In standard FAMEs like methyl 11-eicosenoate, the base peak is almost always m/z 74[3]. This ion forms via the McLafferty rearrangement: the carbonyl oxygen abstracts a hydrogen from the γ -carbon (C4) through a flexible six-membered cyclic transition state, followed by β -cleavage to expel a neutral alkene.

In methyl (Z)-icos-2-enoate, the m/z 74 ion is highly suppressed . The presence of the C2=C3 double bond imposes a rigid planar geometry that physically hinders the formation of the six-membered transition state. Furthermore, the β -cleavage required to release the neutral alkene would require breaking a vinylic bond, which is energetically unfavorable.

Resonance-Stabilized Acylium Ion (M-31, m/z 293)

The loss of the methoxy radical (•OCH 3​ , 31 Da) via α -cleavage yields an acylium ion. For methyl 11-eicosenoate, this ion ([R-CH 2​ -C O] + ) is present but at low abundance. Conversely, in methyl (Z)-icos-2-enoate, the resulting acylium ion ([R-CH=CH-C O] + ) is heavily stabilized by resonance from the adjacent double bond. Consequently, the M-31 peak at m/z 293 becomes exceptionally prominent, often dominating the high-mass region.

The Diagnostic Fragment (m/z 113)

A hallmark of α,β -unsaturated FAMEs is a highly abundant ion at m/z 113. While standard FAMEs produce generic hydrocarbon clusters (m/z 55, 69, 83), the m/z 113 ion in 2-enoates arises from a complex, diene-type rearrangement followed by cleavage at the C6-C7 bond, serving as a definitive empirical marker for the Δ2 position.

Comparative Mass Spectrometry Data

The following table summarizes the divergent quantitative data observed when analyzing these two isomers under standard 70 eV EI-MS conditions.

Diagnostic FeatureMethyl 11-eicosenoate (Isolated Δ11 )Methyl (Z)-icos-2-enoate (Conjugated α,β )Structural Origin / Assignment
Molecular Ion (M + ) m/z 324 (Low, ~5%)m/z 324 (Moderate, ~15%)Intact radical cation; stabilized by conjugation in the Δ2 isomer[4].
McLafferty Ion m/z 74 (Base peak, 100%) m/z 74 (Suppressed, <10%)Rearrangement of the ester group; blocked by Δ2 rigidity.
Acylium Ion (M-31) m/z 293 (Low, <5%)m/z 293 (High, >50%) Loss of methoxy radical; resonance-stabilized in 2-enoates.
Diagnostic Marker None specific in standard EIm/z 113 (High/Base Peak) Conjugated cleavage characteristic of 2,3-unsaturated FAMEs.
M-74 m/z 250 (Moderate, ~10%)m/z 250 (Absent/Trace)Loss of the McLafferty fragment.
Alkyl Chain Series m/z 55, 69, 83, 97 (High)m/z 55, 69, 83 (Moderate)Standard hydrocarbon fragmentation.

Workflow Visualization

The logical relationship for differentiating these isomers based on their gas-phase chemistry is mapped in the decision tree below.

MS_Logic N1 Acquire GC-EI-MS (70 eV) Target: M+ = 324 (C21H40O2) N2 Evaluate m/z 74 Abundance (McLafferty Rearrangement) N1->N2 N3 m/z 74 is Base Peak (100%) or Highly Dominant N2->N3 Yes N4 m/z 74 is Suppressed (< 10% Relative Abundance) N2->N4 No N5 Standard Monounsaturated FAME (e.g., Methyl 11-eicosenoate) N3->N5 N6 Evaluate m/z 113 and M-31 (m/z 293) N4->N6 N7 High Abundance of m/z 113 and m/z 293 (Acylium Ion) N6->N7 Confirmed N8 alpha,beta-Unsaturated FAME (Methyl (Z)-icos-2-enoate) N7->N8

Fig 1: Diagnostic decision tree for differentiating C21H40O2 FAME isomers via EI-MS.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure maximum trustworthiness and reproducibility, the following protocol incorporates built-in system suitability checks and internal standardization.

Step 1: Sample Preparation & Internal Standardization

  • Dilute the synthesized or extracted FAME samples in GC-grade hexane to a working concentration of 20 µg/mL.

  • Validation Gate: Spike the sample with Methyl heptadecanoate (C17:0 FAME) to a final concentration of 10 µg/mL. Causality: C17:0 acts as an internal standard (IS) because it is virtually absent in mammalian biology. It provides a stable retention time reference to calculate Equivalent Chain Lengths (ECL) and verifies that the MS is properly ionizing standard ester moieties (yielding a clear m/z 74 base peak for the IS).

Step 2: Gas Chromatography Separation

  • Column Selection: Utilize a high-polarity capillary column (e.g., DB-WAX or HP-88, 30 m × 0.25 mm ID, 0.25 µm film thickness). Causality: Polar columns resolve FAME isomers based on both boiling point and the π -interaction of the double bonds with the stationary phase, easily separating the Δ2 and Δ11 isomers chromatographically before they reach the MS.

  • Parameters: Set the inlet temperature to 250°C. Inject 1 µL in split mode (10:1 ratio) using helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 150°C (hold 1 min), ramp at 4°C/min to 240°C (hold 10 mins).

Step 3: Mass Spectrometry Detection

  • Ionization: Operate the MS in Electron Ionization (EI) mode at exactly 70 eV. Causality: Standardizing to 70 eV ensures the fragmentation energy matches the conditions used to build reference libraries (like ), preventing anomalous relative abundances[1].

  • Temperatures: Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition: Run in full scan mode from m/z 50 to 500 to capture the intact molecular ion and all low-mass diagnostic fragments.

Step 4: Data Interpretation & Validation

  • Confirm the integrity of the run by locating the C17:0 IS peak; verify its M + at m/z 284 and base peak at m/z 74.

  • Extract the chromatogram for m/z 324 (M + of the target isomers).

  • Apply the logic from Fig 1: If the peak exhibits a base peak of m/z 74, it is the isolated Δ11 isomer. If m/z 74 is suppressed and m/z 113/293 dominate, it is the conjugated Δ2 isomer.

References

  • A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL Application Notes. Available at:[Link]

  • 11-Eicosenoic acid, methyl ester - Mass spectrum (electron ionization). NIST Mass Spectrometry Data Center. Available at:[Link]

  • Primary saturation of α,β -unsaturated carbonyl containing fatty acids does not abolish electrophilicity. National Institutes of Health (PMC). Available at:[Link] (Derived from PMC search results context).

Sources

Safety & Regulatory Compliance

Safety

methyl (Z)-icos-2-enoate proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling long-chain fatty acid methyl esters (FAMEs) like methyl (Z)-icos-2-enoate requires more than a cursory glan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling long-chain fatty acid methyl esters (FAMEs) like methyl (Z)-icos-2-enoate requires more than a cursory glance at a standard Safety Data Sheet (SDS). While not acutely toxic, the unique physicochemical properties of this compound—specifically its lipophilicity, its alpha,beta-unsaturated ester moiety, and its environmental persistence—demand rigorous, causality-driven disposal protocols.

The following guide provides specialized, self-validating operational procedures for the safe handling, containment, and disposal of methyl (Z)-icos-2-enoate to ensure absolute laboratory safety and regulatory compliance.

Physicochemical Hazard Profile & Causality

To manage a chemical effectively, one must understand the molecular logic dictating its behavior. Methyl (Z)-icos-2-enoate (C₂₁H₄₀O₂) is a 20-carbon monounsaturated ester.

  • The Conjugation Hazard: Unlike standard isolated alkenes, the double bond at the 2-position creates an alpha,beta-unsaturated system. This conjugation makes the molecule susceptible to nucleophilic attack (Michael addition) and auto-oxidation. If left in unsealed waste containers, it can slowly degrade into reactive peroxides.

  • The Hydrolysis Risk: As an ester, mixing this compound with strongly acidic or basic waste streams will catalyze hydrolysis. Base-catalyzed hydrolysis (saponification) yields eicosenoic acid salts and methanol . The spontaneous generation of methanol in a closed waste carboy drastically lowers the flash point of the mixture, creating an uncharacterized flammability hazard .

  • The Environmental & Infrastructure Threat: FAMEs are highly lipophilic. If poured down the drain, they congeal, trap other organic waste, and create severe plumbing blockages. Environmentally, they exert a high Biochemical Oxygen Demand (BOD), posing a suffocation risk to aquatic life before biodegradation can occur .

Table 1: Quantitative Hazard & Property Matrix
Property / HazardValue / ClassificationOperational Implication
Molecular Weight 324.5 g/mol High boiling point; does not readily evaporate. Spills remain indefinitely until mechanically removed.
GHS Classification Skin Irrit. 2 (Analogous FAMEs)Wear standard nitrile gloves and splash goggles during handling.
Solubility Insoluble in waterDo not use water for initial spill cleanup; it will spread the oil and create a severe slip hazard.
Incompatibilities Strong oxidizers, strong basesSegregate from reactive chemical waste to prevent exothermic saponification or oxidation.

Waste Segregation & Disposal Workflows

Proper disposal relies on a self-validating system of segregation. Methyl (Z)-icos-2-enoate must never enter the municipal water supply. All disposal must be routed toward EPA-compliant high-temperature incineration .

G Start Methyl (Z)-icos-2-enoate Waste Generation Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Contain Contain & Absorb (Sand/Vermiculite) Spill->Contain Immediate Action Liquid Liquid Waste Stream Routine->Liquid Solid Contaminated Consumables (Tips, Tubes, PPE) Routine->Solid SolidWaste Solid Hazardous Waste Container Contain->SolidWaste Sweep & Transfer NonHalo Non-Halogenated Organic Waste Container Liquid->NonHalo Verify pH & Compatibility Solid->SolidWaste Incineration High-Temperature Incineration (EPA Compliant) NonHalo->Incineration SolidWaste->Incineration

Workflow for the containment, segregation, and disposal of methyl (Z)-icos-2-enoate.

Step-by-Step Experimental Disposal Protocols

SOP 1: Routine Liquid Waste Disposal

Objective: Safely transfer unreacted or solvent-dissolved methyl (Z)-icos-2-enoate into bulk waste without triggering secondary reactions.

  • Verify Receptacle Compatibility: Identify the designated "Non-Halogenated Organic Waste" carboy.

  • pH Validation (Self-Validating Step): Before adding the FAME, verify that the current waste in the carboy is roughly neutral (pH 6-8). Causality: Adding this ester to a highly basic waste stream will trigger saponification, releasing methanol and altering the waste's flash point.

  • Transfer: Use a chemically compatible funnel (e.g., HDPE or glass) to pour the liquid waste.

  • Seal and Purge: Cap the waste container tightly immediately after use. Causality: Limiting oxygen exposure prevents the auto-oxidation of the alpha,beta-unsaturated double bond into peroxides.

  • Log Entry: Document the approximate volume and concentration of the FAME on the hazardous waste log to ensure accurate EHS tracking for incineration.

SOP 2: Solid Waste Management (Consumables)

Objective: Dispose of pipette tips, Eppendorf tubes, and Kimwipes contaminated with the lipid.

  • Segregation: Do not throw contaminated consumables into standard biohazard or municipal trash.

  • Evaporation Check: If the lipid was dissolved in a volatile solvent (e.g., hexane or chloroform), allow the solvent to evaporate inside a certified fume hood before transferring the solid consumable to the waste bin.

  • Disposal: Place the dry, lipid-coated consumables into a designated "Solid Hazardous Waste" container lined with a heavy-duty polyethylene bag.

  • Final Routing: EHS will collect this bin for high-temperature incineration, which effectively destroys the long hydrocarbon chains without generating toxic byproducts .

SOP 3: Accidental Spill Response & Decontamination

Objective: Rapidly contain spills to prevent severe slip hazards and environmental contamination.

  • Isolate the Area: FAMEs are incredibly slippery. Immediately restrict foot traffic around the spill zone.

  • Primary Containment (Do NOT use water): Pour an inert, non-combustible absorbent—such as diatomaceous earth, dry sand, or vermiculite—around the perimeter of the spill to dam it, then cover the spill entirely. Causality: Using paper towels on a large volume of oil creates a highly flammable solid waste hazard. Water will merely float the lipid and expand the slip radius.

  • Mechanical Recovery: Use a non-sparking dustpan and brush to sweep up the saturated absorbent. Transfer this directly into a solid hazardous waste container.

  • Chemical Decontamination: The floor will retain a microscopic, highly dangerous lipid film. Spray the affected area with a laboratory-grade surfactant (e.g., Alconox solution) or a safety solvent like isopropanol.

  • Final Wipe: Wipe the area with absorbent pads, disposing of these pads in the solid hazardous waste bin. Verify the floor is no longer slick before reopening the area.

References

  • National Center for Biotechnology Information (PubChem). "methyl (Z)-icos-2-enoate, CID 6438470 - Computed Properties and Hazards." Retrieved from:[Link]

  • MB Energy. "Material Safety Data Sheet: FAME (Biodiesel) - Ecological Information and Disposal Considerations." Retrieved from:[Link]

  • Carl Roth. "Safety Data Sheet: Fatty acid methyl ester mixture - Waste treatment methods." Retrieved from:[Link]

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